2-(4-ethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide
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Description
2-(4-ethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.471. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Enzyme Inhibitory Activities
- A study explored the conventional versus microwave-assisted synthesis of triazole analogues, evaluating their inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase. This highlights the compound's relevance in enzyme inhibition and potential therapeutic applications (Virk et al., 2018).
Pharmacological Evaluation
- Research into new piperidine analgesics discusses the synthesis and evaluation of compounds for intravenous analgesic activity, emphasizing the compound's potential in developing new pain management solutions (Lalinde et al., 1990).
Cardiovascular Activity and Electrochemical Oxidation
- A study on the synthesis of nitriles of dihydropyridine derivatives and their cardiovascular activity provides insights into the potential use of related compounds in cardiovascular disease treatment (Krauze et al., 2004).
DNA and Protein Binding Studies
- Research into paracetamol derivatives and their binding interactions with DNA and proteins suggests applications in understanding drug interactions at the molecular level (Raj, 2020).
Antimicrobial Activities
- A study on the synthesis of thiazoles and their fused derivatives with antimicrobial activities opens the door to potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-19-5-3-16(4-6-19)13-20(23)21-14-17-7-10-22(11-8-17)18-9-12-24-15-18/h3-6,17-18H,2,7-15H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEOLZIMHOBTPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.